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Compound of Interest

Compound Name:
2-(3-Methoxy-5-

methylphenoxy)acetic acid

CAS No.: 1260651-18-0

Cat. No.: B567940

Get Quote

Executive Summary
This guide details the chemical utility, synthesis, and pharmaceutical application of 2-(3-
Methoxy-5-methylphenoxy)acetic acid.[1] While often categorized as a general building

block, this specific scaffold represents a "privileged structure" in medicinal chemistry. It serves

two distinct, high-value roles:

Pharmacophore: Acting as a bioisostere for the lipophilic "tail" and acidic "head" groups

found in PPAR (Peroxisome Proliferator-Activated Receptor) agonists and metabolic

regulators.[1]

Linker/Spacer: Providing a metabolically stable, electron-rich aromatic tether for PROTACs

(Proteolysis Targeting Chimeras) and peptide conjugates.

Part 1: Chemical Profile & Rationale[1]
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The molecule comprises an orcinol-derived core (3-methoxy-5-methylphenol) ether-linked to an

acetic acid moiety.[1]

The Methoxy (-OCH₃) Group: Provides hydrogen bond acceptance capability and modulates

lipophilicity (LogP) without introducing the high metabolic liability of longer alkyl chains.[1]

The Methyl (-CH₃) Group: Fills hydrophobic pockets in receptor binding sites (e.g., PPAR

LBD) and sterically hinders metabolic oxidation at the ortho-positions.[1]

The Carboxylic Acid (-COOH): Serves as the primary "warhead" for ionic interactions (e.g.,

with Histidine or Tyrosine residues in nuclear receptors) or as the conjugation handle for

amide coupling.[1]

Physicochemical Data
Property Value / Description Relevance

CAS Number
1878-49-5 (Generic/Related) /

Specific derivatives vary
Identification

Molecular Formula Mass Balance

Molecular Weight 196.20 g/mol
Fragment-based Drug Design

(FBDD)

Predicted pKa ~3.5 - 3.8 (Carboxylic acid) Ionization at physiological pH

Solubility
Low in water (Free Acid); High

in dilute NaOH

Workup & Purification

strategies

Part 2: Validated Synthesis Protocol
Retrosynthetic Logic
The most robust route avoids the statistical mixture issues of alkylating orcinol directly. Instead,

we utilize 3-Methoxy-5-methylphenol (Orcinol monomethyl ether) as the starting material.[1]

Reaction Type: Williamson Ether Synthesis Critical Quality Attribute (CQA): Control of O-

alkylation vs. C-alkylation (though C-alkylation is rare with chloroacetic acid under these

conditions).
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Step-by-Step Protocol
Note: This protocol is scaled for 10.0 g of starting phenol.

Materials:
3-Methoxy-5-methylphenol (10.0 g, 72.4 mmol)[1]

Chloroacetic acid (8.2 g, 86.9 mmol, 1.2 eq)

Sodium Hydroxide (NaOH), 30% aq. solution

Water (HPLC Grade)[1]

Hydrochloric Acid (HCl), 6N[1]

Methodology:
Solubilization: In a 250 mL round-bottom flask, dissolve 3-Methoxy-5-methylphenol (10.0 g)

in 40 mL of 30% NaOH solution. The solution should turn slightly amber/brown.

Scientist's Note: Ensure the phenol is fully deprotonated (phenoxide formation) before

adding the alkylating agent to maximize rate.[1]

Addition: Cool the mixture to 0°C. Add a solution of Chloroacetic acid (8.2 g dissolved in 15

mL water) dropwise over 20 minutes.

Why: Exothermic reaction. Controlling temperature prevents side reactions.

Reflux: Warm to room temperature, then heat to reflux (100°C) for 4 hours.

Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane).[1] The starting phenol (

) should disappear; product (

, streaks) will appear at the baseline unless acidified.[1]

Workup (The "Self-Validating" Step):

Cool reaction to room temperature.[2]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://patents.google.com/patent/EP1535906A1/en
https://patents.google.com/patent/EP1535906A1/en
https://patents.google.com/patent/EP1535906A1/en
https://patents.google.com/patent/EP1535906A1/en
https://patents.google.com/patent/EP1535906A1/en
https://patents.google.com/patent/EP1535906A1/en
https://eureka.patsnap.com/patent-CN111892496A
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b567940?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acidification: Slowly add 6N HCl until pH < 2. A thick white/off-white precipitate will form

immediately.[1]

Validation: If no precipitate forms, the reaction failed or the volume is too high. Extract with

Ethyl Acetate if oiling occurs.

Purification: Filter the solid. Recrystallize from minimal hot water or Ethanol/Water (1:3).[1]

Yield: Expected yield: 80-90% (approx. 11-13 g).

Synthetic Workflow Diagram
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acetic acid
(Solid Precipitate)

Precipitation

Click to download full resolution via product page

Caption: Figure 1. Streamlined Williamson Ether synthesis workflow for high-purity isolation.

Part 3: Pharmaceutical Applications[1][3][4]
Application A: PPAR Agonist Development
The phenoxyacetic acid head group is a hallmark of PPAR modulators (e.g., GW501516,

Elafibranor). This specific intermediate is used to synthesize "Dual Agonists" targeting

metabolic syndrome.

Mechanism: The carboxylic acid forms a salt bridge with the receptor's AF-2 helix

stabilization region.[1] The 3-methoxy/5-methyl substitution pattern mimics the hydrophobic

bulk of endogenous fatty acids but with improved metabolic stability.[1]

Protocol for Library Generation:

Activate the carboxylic acid of the intermediate using EDC/HOBt or HATU.

Couple with various lipophilic amines (e.g., 4-(trifluoromethyl)aniline or substituted

piperidines).[1]
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Result: A library of potential PPAR

agonists.[3]

Application B: Linker Chemistry (PROTACs)
In protein degradation (PROTAC) design, the linker's physicochemical properties are crucial.[1]

Why this molecule? Unlike simple alkyl chains (which are greasy and flexible), this phenoxy-

linker is rigid and polar (due to the ether oxygen and methoxy group).[1] This improves the

water solubility of the final PROTAC molecule.

Usage: It serves as the "Anchor" connecting an E3 ligase ligand (like VHL or Cereblon

binders) to the target protein ligand.[1]
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Caption: Figure 2.[1][4] Mechanism of Action for PPAR agonists utilizing the phenoxyacetic acid

scaffold.

Part 4: Analytical Verification (Quality Control)
To ensure the integrity of the intermediate before using it in complex couplings, verify against

these parameters:
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Technique

Expected Signal (Solvent:

or

)

Interpretation

H-NMR 12.9 (br s, 1H) Carboxylic Acid (-COOH)

H-NMR 6.3 - 6.5 (m, 3H)
Aromatic protons (Orcinol

core)

H-NMR 4.6 (s, 2H) (Methylene linker)

H-NMR 3.7 (s, 3H) (Methoxy group)

H-NMR 2.2 (s, 3H) (Methyl group)

HPLC Purity > 98% (UV @ 254nm)
Required for pharmaceutical

use
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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